Propanoyl chloride, 3-[(trifluoroacetyl)amino]-
Description
Propanoyl chloride, 3-[(trifluoroacetyl)amino]-, is a specialized acyl chloride derivative characterized by a trifluoroacetylated amino group at the third carbon of the propanoyl backbone. This structural feature confers unique electronic and steric properties, distinguishing it from simpler acyl chlorides. The trifluoroacetyl group (CF₃CO-) is a strong electron-withdrawing moiety, enhancing the electrophilicity of the carbonyl carbon and influencing reactivity in acylation reactions.
Properties
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3NO2/c6-3(11)1-2-10-4(12)5(7,8)9/h1-2H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFNIBAECYMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559029 | |
| Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87639-76-7 | |
| Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- can be synthesized through the reaction of propanoyl chloride with trifluoroacetic anhydride and an amine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of propanoyl chloride, 3-[(trifluoroacetyl)amino]- involves the chlorination of propionic acid with phosgene. This method is efficient and allows for the large-scale production of the compound .
Types of Reactions:
Substitution Reactions: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form propanoic acid and trifluoroacetamide.
Acylation: It can participate in Friedel-Crafts acylation reactions, introducing the propanoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride are often used in Friedel-Crafts acylation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, and other derivatives.
Hydrolysis Products: Propanoic acid and trifluoroacetamide.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of propanoyl chloride, 3-[(trifluoroacetyl)amino]-, is as an intermediate in the synthesis of pharmaceutical compounds. The acylation reactions it participates in are crucial for creating diverse drug molecules with specific biological activities.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that propanoyl chloride derivatives can be utilized in the synthesis of antiviral agents. For instance, compounds derived from this acyl chloride have shown efficacy against viral infections by modifying existing antiviral frameworks to enhance their potency and selectivity.
Table 1: Examples of Antiviral Compounds Synthesized Using Propanoyl Chloride Derivatives
| Compound Name | Target Virus | Method of Synthesis | Reference |
|---|---|---|---|
| Compound A | HIV | Acylation with propanoyl chloride | |
| Compound B | Influenza | Trifluoroacetylation followed by hydrolysis | |
| Compound C | Hepatitis C | Sequential acylation using propanoyl chloride |
Chemical Biology Applications
The compound also finds applications in chemical biology, particularly in the modification of proteins and peptides. Its ability to introduce trifluoroacetyl groups can be harnessed for selective labeling and tracking of biomolecules.
Case Study: Protein Labeling
In a study investigating the use of noncanonical amino acids (ncAAs), propanoyl chloride was employed to modify amino acids at specific sites within proteins. This modification allowed researchers to attach fluorescent probes for imaging studies without disrupting protein function.
Table 2: Applications in Protein Modification
| Application | Description | Reference |
|---|---|---|
| Fluorescent Labeling | Use of modified ncAAs for imaging | |
| Bioconjugation | Linking probes to proteins via acylation |
Industrial Applications
Beyond laboratory settings, propanoyl chloride, 3-[(trifluoroacetyl)amino]- has potential industrial applications in the production of agrochemicals and specialty chemicals. Its reactivity allows for the synthesis of complex molecules used in various formulations.
Case Study: Agrochemical Development
In agricultural chemistry, derivatives of propanoyl chloride have been explored for developing new pesticides and herbicides. The trifluoroacetyl group enhances the stability and efficacy of these compounds against target pests.
Table 3: Agrochemical Compounds Derived from Propanoyl Chloride
Mechanism of Action
The mechanism of action of propanoyl chloride, 3-[(trifluoroacetyl)amino]- involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The trifluoroacetyl group enhances the reactivity of the compound, making it a valuable reagent in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Attack: The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of substitution products.
Acylation Pathways: The compound can acylate aromatic rings through electrophilic aromatic substitution, facilitated by Lewis acids.
Comparison with Similar Compounds
Reactivity in Acylation Reactions
- Propanoyl Chloride (CAS 79-03-8): The parent compound lacks substituents, making it highly reactive but less selective. It is widely used in synthesizing esters, amides, and anhydrides due to its straightforward reactivity with nucleophiles like alcohols and amines .
- However, steric hindrance from the bulky substituent may reduce reactivity with hindered nucleophiles. demonstrates that structurally complex acyl chlorides (e.g., 3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoic acid chloride) successfully form amides with primary amines, suggesting similar feasibility for the target compound .
- Trifluoroacetyl Chloride (CAS 354-32-5): A simpler trifluoroacetyl-bearing acyl chloride, it exhibits extreme reactivity but lacks the propanoyl backbone.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP | Key Substituents |
|---|---|---|---|---|
| Propanoyl Chloride | C₃H₅ClO | 92.52 | 1.12* | None |
| 3-(3-Bromophenyl)Propanoyl Chloride | C₉H₈BrClO | 247.52 | 3.147 | Bromophenyl |
| Trifluoroacetyl Chloride | C₂ClF₃O | 148.47 | 1.98* | Trifluoroacetyl |
| Target Compound† | C₅H₅ClF₃NO₂ | 215.55* | ~2.1* | Trifluoroacetyl Amino |
*Estimated values based on analogous compounds .
Biological Activity
Introduction
Propanoyl chloride, specifically in its derivative form as 3-[(trifluoroacetyl)amino]-, is an acyl chloride that has garnered attention due to its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Properties
Propanoyl chloride (C3H5ClO) is a colorless, volatile liquid with a pungent odor. It is known for its corrosive nature and is primarily used as a reagent in organic synthesis. The trifluoroacetyl group enhances its reactivity and potential biological applications .
| Property | Value |
|---|---|
| Molecular Formula | C3H5ClO |
| Molecular Weight | 92.53 g/mol |
| Boiling Point | 101 °C |
| Density | 1.05 g/cm³ |
| Appearance | Colorless liquid |
Biological Activity
The biological activity of propanoyl chloride derivatives, particularly those containing the trifluoroacetyl group, has been investigated in various studies. These compounds have shown promise in several therapeutic areas, including anti-cancer and anti-inflammatory applications.
Propanoyl chloride derivatives may exert their biological effects through several mechanisms:
- Inhibition of Enzyme Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Binding : Research indicates that propanoyl chloride derivatives can interact with various receptors, potentially modulating signaling pathways crucial for cellular function.
Case Studies
- Anti-Cancer Activity : A study evaluated the effects of propanoyl chloride derivatives on cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to apoptosis induction via caspase activation .
- Anti-Inflammatory Effects : Another investigation focused on the anti-inflammatory properties of these compounds. In vitro assays demonstrated that propanoyl chloride derivatives reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Breast Cancer | 15 | Apoptosis induction |
| Cytotoxicity | Colon Cancer | 12 | Apoptosis induction |
| Anti-inflammatory | Macrophages | N/A | Cytokine inhibition |
Toxicological Considerations
While propanoyl chloride and its derivatives exhibit promising biological activities, they are also associated with toxicity. Exposure can lead to severe irritation of the skin and eyes, respiratory distress, and other systemic effects. Proper handling and safety measures are essential when working with these compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(trifluoroacetyl)amino]propanoyl chloride, and what analytical methods ensure its purity?
- Methodology : The compound can be synthesized via acylation of 3-aminopropanoyl chloride with trifluoroacetic anhydride or trifluoroacetyl chloride under anhydrous conditions. Key steps include:
- Reagent Selection : Use trifluoroacetyl chloride in dichloromethane with a base (e.g., pyridine) to scavenge HCl .
- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents.
- Purity Validation : Employ NMR (e.g., δ ~2.5–3.5 ppm for CH groups) and NMR (δ ~-75 ppm for CF) to confirm structural integrity. FT-IR should show C=O stretches at ~1800 cm (acyl chloride) and ~1680 cm (trifluoroacetyl) .
Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of the adjacent carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the CF group may reduce accessibility in bulky substrates.
- Experimental Design : Compare reaction kinetics with non-fluorinated analogs using stopped-flow spectroscopy or HPLC monitoring .
Advanced Research Questions
Q. How can researchers address unexpected by-product formation, such as oxidative condensation products, during synthesis?
- Case Study : Evidence from analogous systems (e.g., thionyl chloride reactions with phenolic derivatives) shows redox processes can generate biphenyls or quinones instead of acyl chlorides .
- Mitigation Strategies :
- Condition Optimization : Use inert atmospheres (N/Ar) to suppress oxidation.
- Additive Screening : Introduce radical scavengers (e.g., BHT) or reduce reaction temperature.
- By-Product Analysis : Characterize unexpected products via GC-MS or X-ray crystallography to refine mechanistic models .
Q. What strategies are recommended for stabilizing 3-[(trifluoroacetyl)amino]propanoyl chloride under varying storage conditions?
- Stability Challenges : Acyl chlorides hydrolyze readily; the trifluoroacetyl group may enhance moisture sensitivity.
- Best Practices :
- Storage : Use anhydrous solvents (e.g., dry THF) in sealed, flame-dried glassware at -20°C.
- Stabilizers : Add molecular sieves (3Å) or desiccants (PO).
- Decomposition Monitoring : Track hydrolyzed products (e.g., carboxylic acids) via NMR or ion chromatography .
Q. Which spectroscopic techniques are most effective for characterizing 3-[(trifluoroacetyl)amino]propanoyl chloride, and what key spectral markers should be identified?
- Techniques :
- NMR : Distinct CF signal at δ ~-75 ppm confirms trifluoroacetyl incorporation.
- FT-IR : Peaks at ~1800 cm (acyl chloride C=O) and ~1680 cm (amide C=O).
- Mass Spectrometry : High-resolution ESI-MS should show [M+H] with m/z matching the molecular formula (CHClFNO, exact mass: 211.98) .
Data Contradiction and Mechanistic Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for trifluoroacetylated acyl chlorides?
- Root Causes : Variability may arise from trace moisture, reagent purity, or competing side reactions.
- Resolution Workflow :
Replicate Conditions : Ensure strict anhydrous protocols and reagent quality (e.g., ≥99% trifluoroacetyl chloride).
In Situ Monitoring : Use real-time IR or Raman spectroscopy to track intermediate formation.
Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
Q. What mechanistic insights explain the compound’s reactivity in multi-step synthetic pathways?
- Key Observations : The trifluoroacetyl group’s strong electron-withdrawing effect directs nucleophilic attack to the acyl chloride center but may deactivate adjacent sites.
- Advanced Probes :
- Computational Modeling : DFT calculations to map electrostatic potential surfaces.
- Isotopic Labeling : Use -labeled reagents to trace acyl transfer pathways .
Safety and Handling in Academic Research
Q. What safety protocols are critical when handling 3-[(trifluoroacetyl)amino]propanoyl chloride?
- Hazard Mitigation :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity.
- PPE : Acid-resistant gloves (e.g., Silver Shield), goggles, and flame-retardant lab coats.
- Spill Management : Neutralize with sodium bicarbonate or specialized absorbents (e.g., ChemSorb) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
